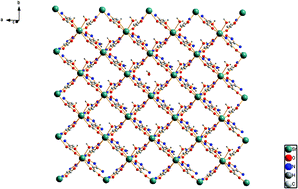An efficient strontium-based combustion inhibitor of ammonium perchlorate with a 2D-MOF structure†
New Journal of Chemistry Pub Date: 2021-05-21 DOI: 10.1039/D0NJ06239A
Abstract
In this study, a new strontium 2D-MOF, {[Sr(AFCA)2(H2O)2]·2H2O}n (AFCA = 4-aminofurazan-3-carboxylic acid), was successfully prepared by slow evaporation at room temperature. Its structure was characterized by X-ray single-crystal diffractometry. DTA as an efficient thermal analysis method was used in this study to have a better understanding of the thermal decomposition of ammonium perchlorate (AP). The Kissinger and the Ozawa–Doyle methods were also applied to determine the apparent activation energy (E) and the pre-exponential factor (A) of AP thermal decomposition. After the addition of {[Sr(AFCA)2(H2O)2]·2H2O}n in AP, there is an increase of 85.97 °C in the LTD stage of AP thermal decomposition and an insignificant decrease of 24.32 °C in the HTD stage. With the help of the TG–DSC–DTG method, we analyse the catalytic mechanism of AP in the LTD stage in detail. {[Sr(AFCA)2(H2O)2]·2H2O}n can act as an efficient combustion inhibitor for AP thermal decomposition.

Recommended Literature
- [1] Xylooligosaccharide increases bifidobacteria but not lactobacilli in human gut microbiota
- [2] Catalyst-free synthesis of tetrahydropyrimidines via formal [3+3]-cycloaddition of imines with 1,3,5-hexahydro-1,3,5-triazines†
- [3] Self-assembly protocol design for periodic multicomponent structures†
- [4] Amperometric sensor for ascorbic acid using a gold electrode modified with ZnO@SiO2 nanospheres
- [5] Front cover
- [6] Electronic transport in a graphene single layer: application in amino acid sensing
- [7] Fluorinated Iron(ii) clathrochelate units in metalorganic based copolymers: improved porosity, iodine uptake, and dye adsorption properties†
- [8] Conferences and meetings
- [9] Front cover
- [10] Anion capture and sensing with cationic boranes: on the synergy of Coulombic effects and onium ion-centred Lewis acidity










